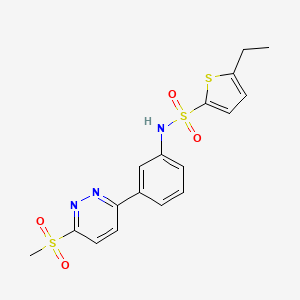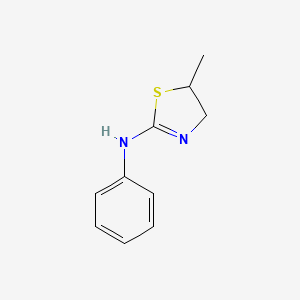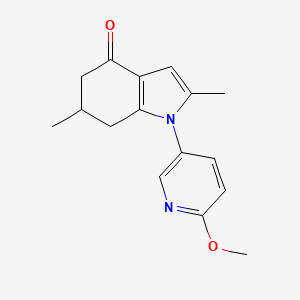
N-(2,4-dimethoxyphenyl)-2-(1-phenylimidazol-2-yl)sulfanylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dimethoxyphenyl)-2-(1-phenylimidazol-2-yl)sulfanylacetamide, also known as DPA-714, is a novel ligand that has been developed for imaging neuroinflammation. Neuroinflammation is a process that occurs in the central nervous system (CNS) in response to injury or infection, and it is characterized by the activation of microglia and astrocytes. DPA-714 has been shown to bind to the translocator protein (TSPO) that is expressed on activated microglia and astrocytes, making it a promising tool for imaging neuroinflammation.
Aplicaciones Científicas De Investigación
Anticancer Activity
- Novel sulfonamide derivatives containing a 3,4-dimethoxyphenyl moiety, structurally similar to N-(2,4-dimethoxyphenyl)-2-(1-phenylimidazol-2-yl)sulfanylacetamide, have been synthesized and evaluated for anticancer activity against several cancer cell lines, demonstrating significant cytotoxic effects. These compounds showed potential as inhibitors of the vascular endothelial growth factor receptor (VEGFR)-2, which is crucial in cancer development (Ghorab et al., 2016).
Synthesis and Characterization
- A series of 4-arylsulfonyl-1,3-oxazoles, including a compound similar to N-(2,4-dimethoxyphenyl)-2-(1-phenylimidazol-2-yl)sulfanylacetamide, was synthesized and characterized, showing significant anticancer activities against a range of cancer cell lines. These compounds were evaluated for their potential in inhibiting cancer cell growth, suggesting their promise as lead compounds for further cancer research (Zyabrev et al., 2022).
Antimicrobial and Antioxidant Properties
- Research on 4,5-dihydro-1,3,4-oxadiazole-2-thiones derivatives, which share structural similarities with the compound , revealed good antibacterial and potent antioxidant activities. These findings highlight the compound's potential in antimicrobial and antioxidant applications (Karanth et al., 2019).
Enzyme Inhibition
- Studies on BPTES analogs, related to N-(2,4-dimethoxyphenyl)-2-(1-phenylimidazol-2-yl)sulfanylacetamide, demonstrated their effectiveness as inhibitors of kidney-type glutaminase (GLS), highlighting their potential in cancer therapy. These compounds showed promising results in vitro against human lymphoma cells and in a mouse xenograft model (Shukla et al., 2012).
Antibacterial Potential
- N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides, structurally related to the compound of interest, were synthesized and displayed significant antibacterial activity against various bacterial strains. These findings suggest potential applications in developing new antibacterial agents (Siddiqui et al., 2014).
Propiedades
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-(1-phenylimidazol-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S/c1-24-15-8-9-16(17(12-15)25-2)21-18(23)13-26-19-20-10-11-22(19)14-6-4-3-5-7-14/h3-12H,13H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWBHQQRXYDQQKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethoxyphenyl)-2-(1-phenylimidazol-2-yl)sulfanylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Methyl-4-{[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]amino}benzenol](/img/structure/B2581392.png)
![1-[(3-Bromophenyl)methyl]-4-cyclopropylsulfonylpiperazine](/img/structure/B2581394.png)



![4-bromo-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide](/img/structure/B2581399.png)

![1-((5-Cyclopropylpyridin-3-yl)methyl)-3-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea](/img/structure/B2581403.png)
![5-bromo-2-chloro-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2581405.png)

![(1S,2S,5R,6S)-2-Amino-6-[(2-methylpropan-2-yl)oxycarbonyl]bicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B2581407.png)
![Ethyl 2-thioxo-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-1,3-dithiole-4-carboxylate](/img/structure/B2581408.png)

![6-((4-fluoro-2-methylphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2581412.png)